2-(1-naphthyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
2-(1-Naphthyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a polycyclic heterocyclic compound featuring a fused triazolopyrimidine core integrated with a tetrahydrocyclohepta ring, a thiophene moiety, and a 1-naphthyl substituent. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. The compound’s synthesis typically involves multi-step reactions, including cyclocondensation and Dimroth rearrangements (). Its molecular formula is C₂₄H₂₀N₄S, with a molecular weight of 396.51 g/mol (inferred from structural analogs in ).
Properties
IUPAC Name |
15-naphthalen-1-yl-9-thia-11,13,14,16-tetrazatetracyclo[8.7.0.02,8.013,17]heptadeca-1(10),2(8),11,14,16-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4S/c1-2-10-17-18(12-3-1)27-22-19(17)21-24-20(25-26(21)13-23-22)16-11-6-8-14-7-4-5-9-15(14)16/h4-9,11,13H,1-3,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNBAQMBADLIBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C4=NC(=NN4C=N3)C5=CC=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-naphthyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a synthetic heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity associated with this compound based on various studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C22H18N4S
- Molecular Weight : 378.47 g/mol
- The structure features a complex arrangement of naphthalene and thieno-triazole motifs which may contribute to its biological properties.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of compounds related to the thieno-triazole family. For instance:
- Research Findings : A study assessed the antioxidant effects of synthesized thieno[2,3-c]pyrazole derivatives against oxidative stress induced by 4-nonylphenol in Clarias gariepinus (African catfish) erythrocytes. The results indicated that these compounds significantly mitigated oxidative damage in red blood cells compared to controls .
Antimicrobial Activity
The biological activities of similar heterocycles suggest potential antimicrobial properties:
- Case Study : A series of thieno-triazoles were tested for antimicrobial efficacy against various bacterial strains. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating a promising avenue for further exploration .
Anticancer Properties
Compounds in this class have been investigated for their anticancer activities:
- Research Insights : Several thieno-triazole derivatives demonstrated cytotoxic effects in cancer cell lines. Specifically, compounds showed inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines through apoptosis induction mechanisms .
The proposed mechanisms underlying the biological activities of these compounds include:
- Antioxidant Mechanism : The ability to scavenge free radicals and reduce oxidative stress.
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways and modulation of signaling pathways involved in cell cycle regulation.
Data Summary
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit promising anticancer properties. The thieno-triazolo-pyrimidine scaffold is known to interact with various biological targets involved in cancer progression. For instance:
- Mechanism of Action : Compounds in this class may inhibit key enzymes or signaling pathways that are upregulated in cancer cells.
- Case Studies : A study demonstrated that derivatives of this compound showed cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.
Antimicrobial Properties
The compound's potential as an antimicrobial agent has been explored due to its ability to disrupt bacterial cell functions.
- In Vitro Studies : Tests have shown effectiveness against both gram-positive and gram-negative bacteria.
- Applications : This could lead to the development of new antibiotics that can combat resistant strains.
Neurological Disorders
Given the structural similarities to known neuroprotective agents, there is a hypothesis that this compound may have applications in treating neurological disorders such as Alzheimer's disease.
- Research Findings : Preliminary studies suggest that it may inhibit acetylcholinesterase activity, which is beneficial in managing Alzheimer’s symptoms.
The biological activity of 2-(1-naphthyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can be attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : It has been included in libraries for screening against allosteric kinases.
- Enzyme Interaction : The compound's structure allows it to fit into enzyme active sites effectively.
Research and Development
Ongoing research is focused on optimizing the synthesis and enhancing the pharmacokinetic properties of this compound. The following aspects are being investigated:
- Synthesis Routes : Development of efficient synthetic pathways to produce the compound and its derivatives.
- Structure-Activity Relationship (SAR) : Understanding how different substituents affect biological activity.
Chemical Reactions Analysis
Functionalization at Position 3
The 1-naphthyl group at position 3 participates in cross-coupling and substitution reactions:
Example : Reaction with p-toluidine yields 3-(p-tolyl) derivatives with enhanced solubility in polar aprotic solvents .
Modification at Position 5
The thieno ring’s sulfur atom and adjacent positions enable electrophilic substitutions:
Notable Application : Chlorinated derivatives show improved binding to kinase ATP pockets in molecular docking studies .
Ring Expansion and Fusion Reactions
The cycloheptane ring undergoes annulation to generate polycyclic systems:
Mechanistic Insight : Ring expansion often involves intermediates like 4-hydrazinylthienopyrimidine, which undergo [3+2] cycloadditions .
Biological Interaction-Driven Reactions
The compound reacts with biomimetic nucleophiles:
Implication : Adduct formation correlates with observed anticancer activity (IC = 14.5–19.4 μM against MCF-7) .
Stability and Degradation
Critical stability data under varying conditions:
| Condition | Degradation Pathway | Half-Life | Analytical Method | Ref. |
|---|---|---|---|---|
| Acidic (pH 1.2) | Hydrolysis of triazole ring | 2.3 h | HPLC-MS | |
| UV light (254 nm) | Photooxidation of thieno ring | 6.5 h | TLC, -NMR |
Recommendation : Store in amber vials at −20°C to prevent photodegradation .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Dimroth rearrangement () is critical for stabilizing the triazolo[1,5-c]pyrimidine system, with acid or base catalysis improving yields.
- Pyridine reflux is a common solvent for cyclization, but DMF/ethanol mixtures enhance crystallinity.
Spectroscopic and Structural Data
Key Observations :
Key Observations :
- Pyrido-fused derivatives (e.g., compound 6) show kinase inhibition, suggesting utility in oncology.
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yields?
The compound can be synthesized via cyclization of intermediates under acidic or basic conditions. For example:
- Cyclization in glacial acetic acid at 70–80°C for 2 hours yields fused triazolo-pyrimidine derivatives (e.g., compound 12 in ) .
- Triethyl orthoester-mediated synthesis under reflux conditions (72–86% yields) produces thermodynamically stable isomers after acid/base treatment.
- Hydrazide interactions with isothiocyanato-tetrahydrobenzothiophene precursors yield thiones with high efficiency ( ) .
Key Variables :
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Glacial acetic acid, 70–80°C | ~70% | |
| Orthoester-mediated | Triethyl orthoesters, reflux | 72–86% | |
| Hydrazide condensation | Hydrazides, DMF, room temperature | >85% |
Q. How is the structural conformation validated, and what intermolecular interactions stabilize the crystal lattice?
X-ray crystallography reveals:
- Half-chair conformation of the cyclohexene ring (Q(2) = 0.3816 Å, θ = 129.07°), consistent with benzothieno systems ().
- Intermolecular C–H⋯N interactions forming centrosymmetric dimers (R₂²(8) motif) and zig-zag chains along the c-axis.
- π–π stacking between pyrimidine and phenyl rings (3.445 Å separation).
Q. What preliminary biological activities have been reported?
Analogous thieno-triazolo-pyrimidines exhibit anti-inflammatory and analgesic properties ( ) :
- In vivo models : Activity comparable to diclofenac sodium with lower ulcerogenicity.
- Structure-activity relationship (SAR) : Substitution at position 8 enhances potency .
Advanced Research Questions
Q. How do computational models explain electronic properties and reactivity?
Quantum chemical calculations (e.g., DFT) on related triazolo-pyrimidines reveal:
Q. What experimental design challenges arise in resolving contradictory data on isomer stability?
Isomerization under varying conditions (acid/base, heat) can lead to conflicting reports:
Q. How can crystallographic data resolve ambiguities in substituent effects on planarity?
Dihedral angles between fused rings (e.g., 2.584° in ) are sensitive to substituents:
- Bulky groups (e.g., naphthyl) increase torsional strain, reducing coplanarity.
- Electron-deficient rings (e.g., pyrimidine) enhance π-stacking, stabilizing planar conformations.
Q. What strategies optimize pharmacological efficacy while minimizing toxicity?
- Position-specific modifications : Introduce hydrophilic groups (e.g., carboxamides) at position 2 to improve solubility ( ) .
- Metabolic stability : Replace labile ester groups with ethers or amides ().
- Toxicity screening : Use zebrafish models to assess hepatotoxicity preclinically .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
